
2-Methyl-5-phenyl-1H-pyrrole
Übersicht
Beschreibung
2-Methyl-5-phenyl-1H-pyrrole is a chemical compound with a complex structure consisting of a pyrrole ring . It possesses both aromatic and aliphatic characteristics, making it suitable for a wide range of chemical applications .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction, IR spectroscopy, and quantum chemistry . The formation of supramolecular and crystal structures have been established .Chemical Reactions Analysis
Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Physical and Chemical Properties Analysis
This compound has a molecular formula of C11H11N, an average mass of 157.212 Da, and a monoisotopic mass of 157.089142 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 300.1±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Electronically Intercommunicating Iron Centers
2-Methyl-5-phenyl-1H-pyrrole derivatives have been explored for their electronic and structural properties. For instance, 2,5-diferrocenyl-1-phenyl-1H-pyrrole and its tetraferrocenyl counterpart demonstrate significant electron delocalization, highlighted through UV-vis spectroscopy and X-ray diffraction. These compounds exhibit unique electrochemical properties, including reversible one-electron transfer processes, suggesting potential applications in electronic materials (Hildebrandt, Schaarschmidt, & Lang, 2011).
Corrosion Inhibition
1H-pyrrole derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione, have been synthesized and shown to effectively inhibit carbon steel corrosion in hydrochloric acid. These derivatives adhere to the steel surface, mainly through a chemisorption process, suggesting their utility in corrosion protection in industrial applications (Zarrouk et al., 2015).
Antimicrobial Properties
Novel 1H-pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, exhibit good antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Hublikar et al., 2019).
Photoluminescent Properties
Some this compound derivatives are involved in the formation of photoluminescent complexes. For example, complexes with CNN pincer ligands exhibit long emission lifetimes and are studied for their potential in photoredox catalysis and as photosensitizers (Zhang, Petersen, & Milsmann, 2018).
Electrochemical Applications
Derivatives like 4-(pyrrol-1-yl)-benzenethiol and its variants have been used to create self-assembled monolayers on gold, enhancing the properties of copolymerized poly(pyrrole) layers. These findings are significant for developing advanced materials in electronics and sensor applications (Schneider, Füser, Bolte, & Terfort, 2017).
Chemosensor Development
This compound derivatives have been incorporated in the development of colorimetric chemosensors. These sensors, such as new hybrid azo-pyrazole/pyrrolinone ester hydrazone dyes, demonstrate the ability to detect metal ions like Cu2+, Zn2+, and Co2+ through color change, suggesting applications in environmental monitoring and analytical chemistry (Aysha et al., 2021).
Safety and Hazards
Zukünftige Richtungen
The future directions of 2-Methyl-5-phenyl-1H-pyrrole research could involve exploring this skeleton to its maximum potential against several diseases or disorders . The combination of different reaction centers would open the way to a wide range of annulated heterocyclic assemblies that are promising for various applications .
Wirkmechanismus
Target of Action
Pyrrole-containing compounds are known to have a diverse range of biological activities and can interact with various targets .
Mode of Action
It is known that pyrrole-containing compounds can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrrole-containing compounds are known to affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The molecular weight of 2-methyl-5-phenyl-1h-pyrrole is 157212 Da , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Pyrrole-containing compounds are known to have a wide range of biological properties, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrole-containing compounds .
Biochemische Analyse
Biochemical Properties
Pyrrole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Cellular Effects
Indole derivatives, which are structurally similar to pyrroles, have been found to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-methyl-5-phenyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLZVJJIBIGCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184509 | |
| Record name | Pyrrole, 2-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3042-21-5 | |
| Record name | 2-Methyl-5-phenyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrole, 2-methyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrole, 2-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


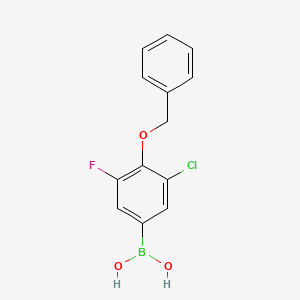
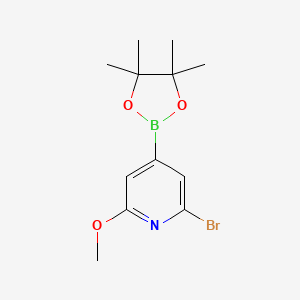
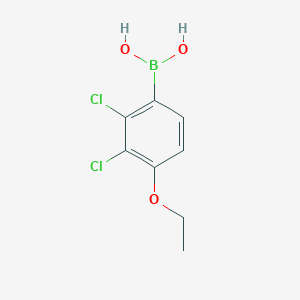

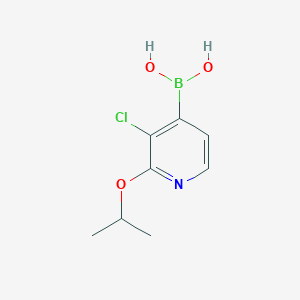
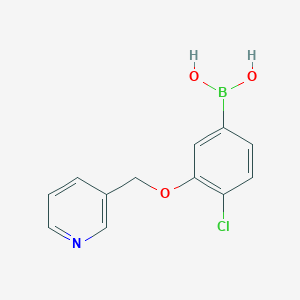
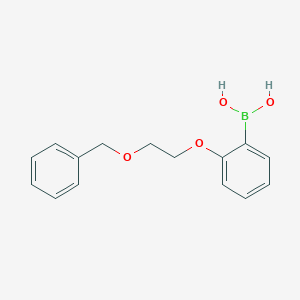
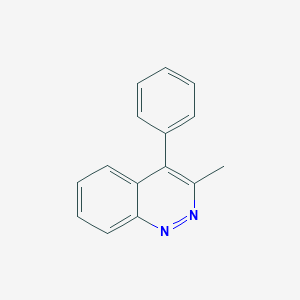
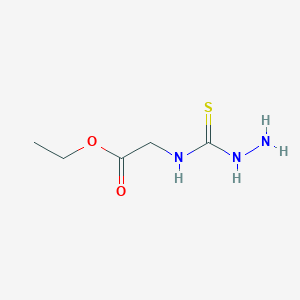
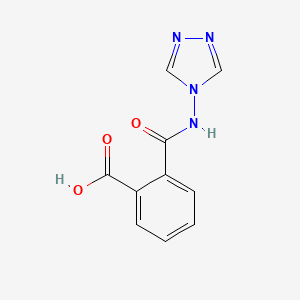
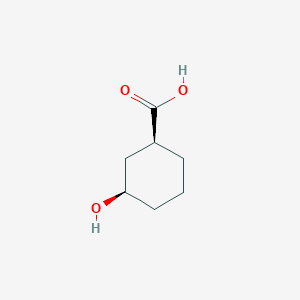
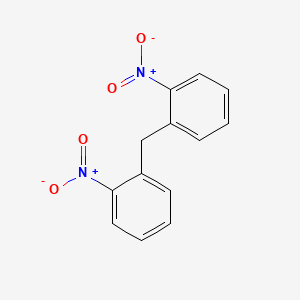

![1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine](/img/structure/B3060307.png)
